molecular formula C28H41NO2 B1574357 IPI-269609

IPI-269609

カタログ番号: B1574357
分子量: 423.63
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IPI-269609 is a novel, orally bioavailable small-molecule antagonist of the Hedgehog (Hh) signaling pathway, designed for preclinical cancer research . It acts by inhibiting Smoothened (SMO), a key component of the Hh pathway, thereby blocking the downstream transcription of Gli-family target genes . This compound was developed to overcome the pharmacokinetic limitations of cyclopamine, the prototype Hh inhibitor, offering superior aqueous solubility and acid stability . In preclinical studies, IPI-269609 has demonstrated significant research value in models of pancreatic cancer, where it potently inhibited cell migration, colony formation in soft agar, and systemic metastasis in orthotopic xenograft models . A key mechanism of its action appears to be the selective depletion of clonogenic, aldehyde dehydrogenase (ALDH)-bright tumor-initiating cells (cancer stem cells), thereby significantly reducing tumor engraftment rates . IPI-269609 is a semisynthetic derivative of cyclopamine and represents an important precursor in the research lineage that led to the development of IPI-926 (saridegib) . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C28H41NO2

分子量

423.63

SMILES

O=C(CC[C@@]12C)C=C1CC[C@]3([H])[C@]2([H])CC4=C(C)C[C@@](O5)(CC[C@@]34[H])[C@H](C)[C@@]6([H])[C@@]5([H])C[C@H](C)CN6

外観

Solid powder

同義語

IPI269609;  IPI 269609;  IPI-269609;  IPI609;  IPI 609;  IPI-609; (2S,3R,3aS,6S,6a/'S,6b/'S,7aR,12a/'S,12b/'R)-3,6,11/',12b/'-tetramethyl-3a,4,5,5/',6,6/',6a/',6b/',7,7a,7/',8/',10/',12/',12a/',12b/'-hexadecahydro-1/'H,3H-spiro[furo[3,2-b]pyridine-2,9/'-na

製品の起源

United States

Discovery and Early Preclinical Development of Ipi 269609

Rationale for Compound Design and Synthesis from Natural Product Precursors

The foundation for IPI-269609's design lies in cyclopamine (B1684311), a steroidal alkaloid naturally occurring in the Veratrum californicum plant. Cyclopamine was the first identified natural product antagonist of the Hedgehog pathway, demonstrating promising anti-cancer activity through its inhibition of SMO.

Despite its pioneering role and biological activity, cyclopamine presented significant pharmacological drawbacks that limited its therapeutic potential. These limitations included low oral bioavailability, a short systemic half-life, and concerns regarding severe toxicity. Consequently, the rationale behind designing and synthesizing IPI-269609 was to develop a cyclopamine analogue that retained the Hh pathway inhibitory activity while possessing enhanced pharmaceutical properties to overcome these pharmacokinetic and stability challenges.

Evolution from Cyclopamine to IPI-269609: Focus on Enhanced Pharmacological Research Properties

The development of IPI-269609 involved specific structural modifications to the cyclopamine scaffold, aiming to improve its pharmacological profile. IPI-269609 has a molecular weight of 423 Da. Key structural alterations included the introduction of a seven-membered D-ring and a conjugated A-ring ketone. These modifications were instrumental in conferring superior pharmaceutical properties to IPI-269609 compared to its natural precursor. Notably, IPI-269609 demonstrated greater acid stability and better aqueous solubility, addressing two critical limitations of cyclopamine.

Preclinical research findings further underscored these enhanced properties. In vitro studies with pancreatic cancer cell lines showed that IPI-269609 effectively mimicked the biological effects observed with cyclopamine. This included the knockdown of Gli-responsive reporters, downregulation of Hedgehog target genes such as Gli1 and Ptch, and the abrogation of cell migration and colony formation in soft agar (B569324). In in vivo orthotopic xenograft models of human pancreatic cancer, IPI-269609 profoundly inhibited systemic metastases.

Table 1: Comparative Pharmacological Properties: Cyclopamine vs. IPI-269609

PropertyCyclopamineIPI-269609Source
Acid StabilityLowerGreater
Aqueous SolubilityLowerBetter
Molecular Weight411.6 Da423 Da
D-Ring StructureSix-memberedSeven-membered
A-Ring StructureNaturalConjugated A-ring ketone
TargetHedgehog Pathway (SMO)Hedgehog Pathway (SMO) medkoo.com
Effect on Metastasis (Pancreatic Cancer Xenografts)InhibitoryProfoundly Inhibitory

Relationship to Subsequent Hedgehog Pathway Antagonists (e.g., IPI-926) in Research Trajectories

IPI-269609 was not merely an improved analogue but also served as a crucial intermediate in the ongoing medicinal chemistry efforts to discover even more potent and pharmacologically favorable Hedgehog pathway antagonists. Following the development of IPI-269609 (often referred to as compound 2 or 18 in research literature), further chemical modifications were explored, particularly focusing on the A-ring system.

These subsequent modifications led directly to the discovery of IPI-926, also known as saridegib. IPI-926 represented a significant advancement, demonstrating substantially improved pharmaceutical properties, enhanced potency, and a more favorable pharmacokinetic profile compared to both cyclopamine and IPI-269609. For instance, IPI-926 showed approximately 30-fold greater potency than cyclopamine in inhibiting Gli-luciferase reporter activity in both murine and human cell lines. Furthermore, IPI-926 exhibited a significant increase in plasma half-life due to low clearance and high tissue distribution. The efficacy of IPI-926 was underscored by its ability to achieve complete tumor regression in a Hedgehog-dependent medulloblastoma allograft model following daily oral administration. This progression from cyclopamine to IPI-269609 and then to IPI-926 exemplifies a rational drug design strategy, where initial improvements pave the way for further optimization in a research trajectory focused on developing more effective therapeutic agents.

Table 2: Evolution of Hedgehog Pathway Antagonists

Compound NamePrecursorKey Improvement over PrecursorNotable Preclinical FindingSource
CyclopamineNatural ProductN/AFirst Hh pathway inhibitor
IPI-269609CyclopamineGreater acid stability, better aqueous solubilityProfound inhibition of systemic metastases in pancreatic cancer xenografts
IPI-926 (Saridegib)IPI-269609Substantially improved pharmaceutical properties, potency, favorable pharmacokinetic profileComplete tumor regression in Hh-dependent medulloblastoma allograft model

Molecular Mechanism of Action of Ipi 269609

Targeting the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway involves a series of molecular interactions that ultimately regulate gene transcription. In its inactive state, the transmembrane receptor Patched (Ptch) inhibits the activity of Smoothened (Smo), another transmembrane receptor newdrugapprovals.orgchemgood.com. Upon binding of Hedgehog ligands (e.g., Sonic Hedgehog, Shh) to Patched, the inhibitory effect on Smoothened is relieved, leading to its activation. Activated Smoothened then transduces signals downstream, culminating in the activation of Gli family transcription factors (Gli1, Gli2, and Gli3), which subsequently regulate the expression of specific target genes newdrugapprovals.orgchemgood.com.

Inhibition of Smoothened (Smo) Receptor Activity

IPI-269609, and its derivative IPI-926, are characterized as potent inhibitors of the Smoothened (Smo) receptor newdrugapprovals.orgchemgood.com. The inhibitory action of these compounds is achieved through direct binding to the Smo receptor newdrugapprovals.org. Studies on IPI-926, a compound developed through further modifications of IPI-269609, have demonstrated its high affinity for Smo. Specifically, IPI-926 selectively antagonizes the Hedgehog pathway by binding to the Smo receptor with an IC₅₀ of 1.4 nmol/L. The cell-based EC₅₀ for the inhibition of the Hedgehog pathway by IPI-926 is reported to be between 5 and 7 nmol/L. This binding is believed to occur within the transmembrane domain (TMD) of Smo, preventing the conformational changes necessary for Smo activation.

Compound (Derivative)TargetIC₅₀ (Smo Receptor Binding)EC₅₀ (Cell-based Hh Pathway Inhibition)
IPI-926 (Saridegib)Smo1.4 nmol/L5-7 nmol/L

Downstream Molecular Consequences on Transcriptional Regulation

The inhibition of Smoothened activity by IPI-269609 leads to significant downstream molecular consequences, primarily impacting the transcriptional regulation mediated by the Hedgehog pathway newdrugapprovals.org.

In vitro studies have demonstrated that IPI-269609 effectively blocks the activity of the Hedgehog pathway in Gli-responsive reporter assays ncats.io. For instance, in LightII cells, which are engineered with a Gli-responsive firefly luciferase reporter, treatment with IPI-269609 significantly inhibited reporter activity when stimulated with conditioned medium containing ShhN ncats.io. The compound exhibited a dose-dependent inhibition of reporter activity, with an efficacy comparable to, and at higher concentrations, slightly more pronounced than, that of cyclopamine (B1684311) ncats.io.

A direct consequence of IPI-269609's action on Smoothened is the down-regulation of key Hedgehog target genes, including Gli1 and Ptch (also known as Ptch1) ncats.io. Gli1 expression is widely recognized as a reliable readout for Hedgehog pathway activation due to its high dependence on active Hh signaling. In vitro treatment of pancreatic cancer cell lines with IPI-269609 at a concentration of 6 µmol/L for 48 hours resulted in a notable down-regulation of Gli1 mRNA levels ncats.io. Furthermore, in vivo investigations using xenograft models revealed that IPI-269609 caused a significant reduction in Ptch1 mRNA expression ncats.io. These findings underscore IPI-269609's ability to suppress the transcriptional output of the Hedgehog pathway.

Investigation of Pathway-Specific Interactions and Binding Characteristics

IPI-269609, as a semisynthetic analog of cyclopamine, was developed with enhanced affinity, specificity, and drug-like properties chemgood.comnih.gov. Its primary mechanism involves selective antagonism of the Hedgehog pathway through direct interaction with the Smoothened receptor. The specific binding characteristics, as demonstrated by its derivative IPI-926, include a high binding affinity for Smo (IC₅₀ of 1.4 nmol/L) and potent cell-based inhibition of the pathway (EC₅₀ of 5-7 nmol/L). Structural studies on cyclopamine derivatives, which include IPI-269609, suggest that these compounds bind to the transmembrane domain of Smoothened, thereby preventing the necessary conformational shift required for the receptor's activation and subsequent signal transduction.

Preclinical Research on the Biological Effects of Ipi 269609

In Vitro Studies on Cellular Models

In vitro research utilizing various cancer cell lines has been instrumental in characterizing the cellular and molecular mechanisms of action of IPI-269609. These studies have focused on its effects on cell proliferation, migration, invasion, anchorage-independent growth, and the induction of apoptosis.

Impact on Cell Line Proliferation and Viability

The impact of IPI-269609 on the proliferation and viability of cancer cells has been evaluated across a panel of human pancreatic cancer cell lines. Treatment with IPI-269609 resulted in a wide range of growth inhibition as determined by 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assays. researchgate.net This suggests that the sensitivity to Hedgehog pathway inhibition can vary among different pancreatic cancer cell lines.

Table 1: Effect of IPI-269609 on Pancreatic Cancer Cell Line Viability

Cell Line Treatment Effect

Effects on Cellular Migration and Invasion

A critical aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. Preclinical studies have demonstrated that IPI-269609 can impair the migratory capacity of pancreatic cancer cells. In wound healing assays, treatment with IPI-269609 at a concentration of 6 µmol/L was shown to reduce the migration of E3LZ10.7 and Capan-1 pancreatic cancer cell lines. nih.gov

Table 2: Influence of IPI-269609 on Pancreatic Cancer Cell Migration

Cell Line Assay Treatment Outcome
E3LZ10.7 Wound Healing Assay 6 µmol/L IPI-269609 Reduced cell migration nih.gov

Analysis of Anchorage-Independent Growth

Anchorage-independent growth, the ability of cells to proliferate without being attached to a solid substrate, is a hallmark of cellular transformation and is closely associated with tumorigenicity. The effect of IPI-269609 on this property has been assessed using soft agar (B569324) colony formation assays. nih.govcase.educellbiolabs.com Treatment of pancreatic cancer cells with IPI-269609 resulted in a marked reduction in both colony formation and anchorage-independent growth in soft agar. nih.gov This indicates that the compound can effectively suppress the transformed phenotype of these cancer cells.

Table 3: Effect of IPI-269609 on Anchorage-Independent Growth of Pancreatic Cancer Cells

Cell Line Assay Treatment Result

Induction of Apoptosis in Sensitive Cell Lines

Influence on Cell Differentiation Processes (e.g., osteoblast differentiation)

The Hedgehog signaling pathway is known to play a role in various developmental and differentiation processes, including osteoblast differentiation. nih.gov However, specific preclinical studies investigating the direct influence of IPI-269609 on osteoblast differentiation or other cell differentiation processes are not extensively documented in the available scientific literature. Therefore, the precise effects of this compound on cellular differentiation remain an area for further investigation.

In Vivo Studies in Animal Models

The antitumor and antimetastatic properties of IPI-269609 have been evaluated in animal models, primarily utilizing orthotopic xenografts of human pancreatic cancer. In these models, single-agent treatment with IPI-269609 profoundly inhibited the development of systemic metastases. nih.gov Notably, this potent antimetastatic effect was observed with minimal impact on the volume of the primary tumor. nih.gov

A key observation within the treated primary tumors was a significant reduction in the population of aldehyde dehydrogenase (ALDH)-bright cells. nih.govresearchgate.net ALDH is a marker associated with a clonogenic, tumor-initiating subpopulation of cancer cells, often referred to as cancer stem cells. The reduction of these ALDH-bright cells by IPI-269609, both in vitro and in vivo, suggests that the compound may exert its antimetastatic effects by targeting these tumor-initiating cells. nih.govresearchgate.net Further supporting this, the selective ex vivo depletion of ALDH-bright cells with IPI-269609 led to a significant decrease in tumor engraftment rates in athymic mice. nih.gov

Table 4: Summary of In Vivo Effects of IPI-269609 in Pancreatic Cancer Xenograft Models

Animal Model Cancer Type Treatment Primary Tumor Effect Metastasis Effect Cellular Effect

Assessment of Tumor Initiation Inhibition in Xenograft Models

Preclinical studies utilizing xenograft models have demonstrated the potential of IPI-269609 to inhibit tumor initiation. In models of pancreatic cancer, the selective ex vivo depletion of aldehyde dehydrogenase–bright cells, a population with tumor-initiating properties, with IPI-269609 resulted in a significant reduction in tumor engraftment rates in athymic mice. nih.gov This suggests that the compound targets a subset of cancer cells responsible for initiating tumor growth. nih.gov

Further investigations have highlighted that the inhibition of the Hedgehog (Hh) signaling pathway by IPI-269609 is a key mechanism in diminishing tumor initiation. nih.gov This pathway is known to be crucial for the activity of tumor-initiating cells. nih.gov By blocking this pathway, IPI-269609 effectively curtails the ability of these cells to establish new tumors. nih.govnih.gov

Model SystemKey FindingReference
Pancreatic Cancer XenograftReduced tumor engraftment after ex vivo treatment of tumor-initiating cells. nih.gov
General Solid Tumor ModelsInhibition of Hedgehog signaling pathway, crucial for tumor-initiating cells. nih.gov

Abrogation of Systemic Metastasis in Orthotopic Xenografts

A significant finding in preclinical research is the profound ability of IPI-269609 to inhibit systemic metastasis in orthotopic xenograft models of human pancreatic cancer. nih.gov While the compound showed minimal effect on the volume of the primary tumor, its impact on the spread of cancer to distant organs was substantial. nih.gov Orthotopic models, where tumor cells are implanted in the corresponding organ, provide a more clinically relevant environment for studying metastasis. nih.gov

In these models, treatment with IPI-269609 led to a marked inhibition of metastatic spread. nih.gov This effect is consistent with previous findings using the prototype Hedgehog antagonist, cyclopamine (B1684311), suggesting a class effect of Hedgehog pathway inhibitors on metastasis. nih.govresearchgate.net The abrogation of metastasis is a critical therapeutic goal, as the majority of cancer-related mortality is due to the spread of disease. nih.gov

Cancer TypeModelEffect of IPI-269609Reference
Pancreatic CancerOrthotopic XenograftProfound inhibition of systemic metastases. nih.gov

Modulation of Tumorigenic Cell Populations (e.g., Aldehyde Dehydrogenase-Bright Cells)

IPI-269609 has been shown to modulate tumorigenic cell populations, specifically those characterized by high aldehyde dehydrogenase (ALDH) activity, often referred to as ALDH-bright cells. nih.gov These cells are considered to have cancer stem cell-like properties, including resistance to conventional treatments and a high capacity for tumor initiation. nih.govstemcell.com

In pancreatic cancer cell lines, in vitro treatment with IPI-269609 led to a significant, approximately four-fold reduction in the fraction of SSC-low/ALDH-bright cells. nih.gov This finding was corroborated in vivo, where immunohistochemical analysis of orthotopic xenografts treated with IPI-269609 showed a reduction in the overexpression of ALDH. researchgate.net The targeting of this specific cell population is believed to be a key mechanism through which IPI-269609 inhibits tumor initiation and metastasis. nih.gov

Cell PopulationExperimental SettingOutcomeReference
ALDH-Bright Pancreatic Cancer CellsIn Vitro~4-fold reduction in SSC-low/ALDH-bright cell fraction. nih.gov
ALDH-Bright Pancreatic Cancer CellsIn Vivo (Orthotopic Xenograft)Reduced overexpression of ALDH. researchgate.net

Studies in Genetically Engineered Murine Cancer Models

The efficacy of IPI-269609 has also been evaluated in genetically engineered mouse models (GEMMs), which closely mimic the development and progression of human cancers. embopress.orgcrownbio.com In a GEMM of pancreatic cancer, IPI-269609 demonstrated the ability to inhibit Hedgehog signaling within the tumor-associated stroma. nih.govnih.gov This modulation of the tumor microenvironment is significant as the stroma can influence tumor growth and drug delivery. nih.gov

Furthermore, in a mouse model of medulloblastoma, a type of brain tumor, treatment with saridegib (IPI-926), a compound structurally related to IPI-269609, resulted in tumor reduction and a significant prolongation of survival. nih.govnih.gov These studies in GEMMs provide strong evidence for the therapeutic potential of IPI-269609 in cancers driven by the Hedgehog signaling pathway.

Cancer ModelKey FindingsReference
Pancreatic Cancer (GEMM)Inhibited Hedgehog signaling in tumor-associated stroma. nih.govnih.gov
Medulloblastoma (Mouse Model)Tumor reduction and significantly prolonged survival (with saridegib). nih.govnih.gov

Investigation of IPI-269609 in Specific Disease Research Contexts

Pancreatic Cancer: IPI-269609 has been extensively studied in the context of pancreatic cancer, where aberrant Hedgehog signaling is a known therapeutic target. nih.govwjgnet.com Preclinical research has consistently shown that IPI-269609 inhibits metastasis and targets tumor-initiating cells in pancreatic cancer models. nih.gov In combination with chemotherapy agents like gemcitabine (B846), IPI-269609 has shown potential to enhance therapeutic efficacy by modulating the tumor stroma and improving drug delivery. nih.govasco.org A phase Ib trial of IPI-926 (saridegib) with gemcitabine in patients with metastatic pancreatic cancer found the combination to be well-tolerated with evidence of activity. asco.org

Medulloblastoma: The Hedgehog signaling pathway is a key driver in a subset of medulloblastomas. nih.govuniroma1.it Preclinical studies with saridegib (IPI-926) in an aggressive, Shh-driven mouse model of medulloblastoma demonstrated significant tumor reduction and prolonged survival. nih.gov This suggests that IPI-269609 could be a valuable therapeutic agent for this specific subtype of pediatric brain tumor. iu.edu

Head and Neck Squamous Cell Carcinoma (HNSCC): The role of the Hedgehog pathway in HNSCC is an area of active investigation. mdpi.com A pilot study of IPI-926 (saridegib) in combination with cetuximab for recurrent/metastatic HNSCC showed that the combination had expected toxicities and signs of antitumor activity. nih.govnih.gov This provides a rationale for further investigation of Hedgehog inhibitors like IPI-269609 in this disease.

Structure Activity Relationship Sar and Chemical Optimization Research for Ipi 269609

Structural Modifications from Cyclopamine (B1684311) and Their Research Implications

The development of IPI-269609 from cyclopamine was driven by the need to overcome the liabilities of the natural product, namely its poor acid stability and low aqueous solubility. nih.govacs.org Cyclopamine's instability is attributed to the C12-C13 double bond, which can lead to cleavage and aromatization of the D-ring under acidic conditions, forming the toxic and inactive compound veratramine. bris.ac.uk

The key structural changes that differentiate IPI-269609 from cyclopamine are the expansion of the D-ring and modification of the A-ring. nih.gov These alterations were designed to improve the compound's drug-like properties while retaining its ability to inhibit the Smoothened (SMO) protein, a central transducer in the Hh pathway. nih.govnih.gov The successful synthesis of IPI-269609 demonstrated that significant modifications to the cyclopamine scaffold could be made to improve its pharmaceutical profile without sacrificing its mechanism of action. nih.govnih.gov This foundational research spurred further investigation into a new generation of semi-synthetic SMO inhibitors with enhanced clinical potential. nih.gov

Investigation of D-Ring and A-Ring System Alterations

The chemical structure of IPI-269609 features two critical alterations compared to its parent compound, cyclopamine. nih.gov

D-Ring Expansion: IPI-269609 possesses a seven-membered D-ring. nih.govnih.gov This expansion from the five-membered furan ring in cyclopamine is a crucial modification that contributes to the compound's enhanced stability. nih.govbris.ac.uk

A-Ring Modification: The A-ring of IPI-269609 contains a conjugated ketone. nih.gov This modification influences the electronic properties and conformation of the molecule.

Following the development of IPI-269609, further research focused on optimizing the A-ring system, which led to the discovery of IPI-926 (saridegib). nih.govacs.org This subsequent analogue displayed substantially improved potency and a more favorable pharmacokinetic profile, highlighting the importance of the A-ring in modulating the biological and pharmaceutical properties of this class of compounds. nih.gov

Table 1: Key Structural Differences Between Cyclopamine and IPI-269609
CompoundA-Ring FeatureD-Ring SystemMolecular Weight (Da)
Cyclopamine3-hydroxyl groupFive-membered furan ring411.6
IPI-269609Conjugated ketoneSeven-membered ring423.0

Stereochemical Considerations in Biological Activity Studies

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. unimi.itlibretexts.org For inhibitors derived from complex natural products like cyclopamine, maintaining the correct three-dimensional arrangement of atoms is essential for biological activity. nih.gov The cyclopamine scaffold has multiple chiral centers, and its specific stereoisomeric form is responsible for its inhibitory effect on the SMO protein.

In the synthesis and optimization of cyclopamine analogues such as IPI-269609, preserving the core stereochemistry is a key consideration. Research in the field of Hh pathway inhibitors has shown that even minor changes, such as the inversion of stereochemistry at a single position, can lead to a significant decrease in potency. nih.gov While specific stereochemical studies on IPI-269609 are not extensively detailed in the provided literature, the general principles of SAR for this class of compounds underscore the importance of stereoisomerism for potent SMO inhibition. nih.govlibretexts.org The biological activity is highly dependent on the precise fit of the inhibitor within its binding site on the SMO protein, an interaction governed by the molecule's specific stereoconfiguration. nih.govlibretexts.org

Exploration of Physicochemical Property Enhancements for Research Applications

A primary goal in the chemical optimization of cyclopamine was to enhance its physicochemical properties for better utility in research and potential therapeutic applications. IPI-269609 represents a significant advancement in this area. nih.govacs.org

Acid Stability: Unlike cyclopamine, which readily degrades in acidic environments, IPI-269609 was specifically designed for greater acid stability. nih.govacs.org This property is crucial for a compound intended for oral administration, as it must survive the acidic conditions of the stomach. bris.ac.uk The modification of the D-ring in IPI-269609 is largely responsible for this improved stability. nih.govnih.gov

Aqueous Solubility: IPI-269609 also exhibits better aqueous solubility compared to cyclopamine. nih.govacs.org Improved solubility is a key factor in achieving adequate bioavailability and is an important parameter in drug design and discovery. researchgate.net

These enhancements made IPI-269609 a more viable tool for in vivo studies and a superior lead compound for further optimization compared to the natural product cyclopamine. nih.gov

Table 2: Physicochemical Property Comparison
CompoundAqueous SolubilityAcid Stability
CyclopamineLowLow (unstable at pH < 2) bris.ac.uk
IPI-269609Improved nih.govacs.orgGreater than cyclopamine nih.govacs.org

Comparative Studies with Other Smoothened Inhibitors

The potency of IPI-269609 and its derivatives has been evaluated against other Smoothened inhibitors, primarily its parent compound, cyclopamine. In in vitro Gli-responsive reporter assays, IPI-269609 demonstrated a dose-response curve comparable to that of cyclopamine, effectively blocking Hh pathway activity. nih.gov

The research that began with IPI-269609 ultimately led to the development of IPI-926, a significantly more potent SMO antagonist. nih.gov Comparative studies showed that IPI-926 is approximately 30-fold more potent than cyclopamine in inhibiting Gli-luciferase reporter activity in both murine and human cell lines. nih.gov Furthermore, IPI-926 showed an 80-fold greater binding affinity for human SMO compared to cyclopamine in a competitive binding assay. nih.gov While IPI-269609 was an important intermediate, these findings position its successor, IPI-926, as a more potent inhibitor when compared directly to cyclopamine. Studies comparing IPI-269609 to synthetic SMO inhibitors like vismodegib have been less direct, though research has noted different modes of inhibition between natural product-derived inhibitors and synthetic small molecules. nih.govnih.gov

Table 3: Relative Potency of Cyclopamine-derived SMO Inhibitors
CompoundRelative Potency/Affinity vs. CyclopamineAssay
IPI-269609Comparable nih.govGli-responsive reporter assay
IPI-926~30-fold more potent nih.govGli-luciferase reporter activity
IPI-926~80-fold greater affinity nih.govBODIPY-cyclopamine competition assay

Methodological Approaches in Ipi 269609 Research

In Vivo Animal Model Methodologies

Orthotopic Xenograft Model Establishment and Monitoring

Orthotopic xenograft models have been instrumental in evaluating the in vivo efficacy of IPI-269609, particularly in pancreatic cancer. These models involve the transplantation of human pancreatic cancer cell lines into the corresponding anatomical site in immunocompromised mice, thereby mimicking the natural tumor microenvironment and metastatic progression more closely than subcutaneous models. nih.govnih.gov

Studies utilizing orthotopic murine xenografts of human pancreatic cancer cell lines, such as E3LZ10.7, demonstrated that IPI-269609 profoundly inhibited systemic metastases. For instance, in one study, 100% (5 of 5) of control animals developed metastases in at least one distant organ site, whereas mice treated with IPI-269609 showed only two regional lymph node metastases. nih.gov It is important to note that while IPI-269609 significantly suppressed distant metastases, its effect on the primary tumor volume was minimal. nih.govnist.govnih.gov

The orthotopic xenograft tumors, upon histological examination, resembled poorly differentiated pancreatic ductal adenocarcinomas, with no discernible differences in primary tumor histology between IPI-269609-treated and control groups. nih.gov Administration of IPI-269609 in these models has been achieved through methods such as subcutaneous osmotic Alzet pumps, ensuring sustained delivery of the compound over a period, for example, 5 days.

Table 1: Effect of IPI-269609 on Metastasis in Orthotopic Xenograft Models

Treatment GroupIncidence of Distant MetastasesRegional Lymph Node MetastasesPrimary Tumor Volume Effect
Control100% (5 of 5 animals) nih.govNot specified nih.govNot specified nih.gov
IPI-269609Significantly inhibited nih.gov2 (in treated mice) nih.govMinimal effect nih.gov

Genetically Engineered Mouse Models for Pathway Studies

Genetically engineered mouse models (GEMMs) provide valuable insights into the mechanistic pathways influenced by compounds like IPI-269609, as they develop de novo tumors within a native immune-proficient microenvironment, closely mirroring human cancer progression. While IPI-269609 itself has been primarily studied in xenograft models, its effects on the Hedgehog pathway are well-documented and provide a basis for understanding its interaction with specific signaling components. nih.govnist.govnih.gov

IPI-269609 has been shown to block Hedgehog signaling in pancreatic cancer cells both in vitro and in vivo, with effects resembling those observed with cyclopamine (B1684311). This includes the knockdown of Gli-responsive reporters and the downregulation of key Hedgehog target genes such as Gli1 and Ptch. nih.govnist.govnih.gov A crucial finding in vivo was the significant reduction of cells with high aldehyde dehydrogenase (ALDH) activity following Hedgehog pathway inhibition with IPI-269609. This suggests that IPI-269609's observed blockade of metastasis and tumor initiation may be mediated by targeting a subpopulation of pancreatic cancer cells with tumor-initiating properties. nih.govnih.gov Furthermore, selective ex vivo depletion of ALDH-bright cells with IPI-269609 was associated with a notable reduction in tumor engraftment rates in athymic mice. nist.govnih.gov

Table 2: In Vivo Effects of IPI-269609 on Hedgehog Pathway Markers

Marker/ActivityEffect of IPI-269609 TreatmentObservation MethodReference
Ptch mRNA levelsSignificant down-regulation nih.govNot specified nih.gov nih.gov
ALDH activitySignificant reduction nih.govnih.govImmunohistochemistry nih.gov nih.govnih.gov

Histopathological and Immunohistochemical Analysis of Animal Tissues

Histopathological and immunohistochemical analyses are critical for assessing the morphological and molecular changes induced by therapeutic agents in animal tissues. For IPI-269609 research, these techniques have been applied to evaluate tumor characteristics and the expression of specific biomarkers.

Immunohistochemical analysis was conducted on 4-µm sections of formalin-fixed, paraffin-embedded tissues. The process involved antigen retrieval using citrate (B86180) buffer (pH 6.0) at 90+ °C for 25 minutes. Subsequently, sections were probed with a primary ALDH antibody (BD Biosciences; 1:100) for 1 hour at room temperature, followed by a blocking step with Dual Endogenous Enzyme Block (DAKO). nih.gov The quantification of ALDH-positive cells was performed using Frida analysis software. nih.gov

As previously noted, immunohistochemistry confirmed that Hedgehog pathway inhibition by IPI-269609 led to a significant reduction in cells exhibiting high ALDH activity in vivo. nih.gov While IPI-269609 effectively inhibited metastases, histologically, the orthotopic xenograft tumors maintained the appearance of poorly differentiated pancreatic ductal adenocarcinomas, with no visible differences in the primary tumor morphology between treated and control animals. nih.gov

Synthetic Chemistry Methodologies for IPI-269609 and Analogues

IPI-269609 represents a significant advancement in Hedgehog pathway inhibitors, derived through semisynthetic modifications of the naturally occurring steroidal alkaloid, cyclopamine. The development of IPI-269609 aimed to address the limitations of cyclopamine, particularly its poor acid stability and aqueous solubility. chemspider.comchemspider.com

Following the successful development of IPI-269609, further synthetic efforts focused on generating additional analogues with enhanced potency and/or solubility. These subsequent modifications primarily targeted the A-ring system of IPI-269609. This systematic approach, involving the characterization of lead compounds in vitro and their evaluation in vivo for biological activity and pharmacokinetic properties, ultimately led to the discovery of IPI-926 (Saridegib), a novel semisynthetic cyclopamine analogue with substantially improved pharmaceutical properties and potency. chemspider.comchemspider.com

Table 3: Chemical Properties and Derivation of IPI-269609

CompoundDerivation/Relationship to CyclopamineKey Improved Property (vs. Cyclopamine)Synthetic Step (from IPI-611)Overall Yield (from Cyclopamine)
IPI-269609Seven-membered D-ring semisynthetic analogue chemspider.comchemspider.comGreater acid stability, better aqueous solubility chemspider.comchemspider.comOppenauer oxidation to conjugated enone25-30%
IPI-926 (Saridegib)Further A-ring modifications of IPI-269609 (or similar structures) chemspider.comchemspider.comSubstantially improved potency and pharmaceutical properties chemspider.comchemspider.comNot specified for direct conversion from IPI-269609 chemspider.comchemspider.comNot specified chemspider.comchemspider.com

Advanced Research Concepts and Future Directions for Ipi 269609

Elucidation of Unexplored Mechanisms of Action

IPI-269609 functions as a Smoothened (SMO) inhibitor, blocking the aberrant activation of the Hh signaling pathway nih.gov. Its known mechanisms include the knockdown of Gli-responsive reporter activity and the down-regulation of Hh target genes such as Gli1 and Ptch nih.gov. In preclinical in vitro models, IPI-269609 has been shown to abrogate cell migration and colony formation in soft agar (B569324) within pancreatic cancer cell lines nih.gov. A particularly notable finding is its ability to significantly reduce the population of aldehyde dehydrogenase (ALDH)-bright cells, which are recognized as clonogenic tumor-initiating cells in pancreatic cancer nih.gov. This suggests a primary mechanism of action targeting cancer stem cell properties.

While its core mechanism as an SMO antagonist, similar to cyclopamine (B1684311), is established through binding to the heptahelical bundle of the SMO receptor, unexplored aspects remain. Future research could delve into the precise molecular interactions of IPI-269609 with SMO, differentiating its binding kinetics and conformational changes induced in SMO compared to other inhibitors. Furthermore, detailed investigations into the downstream signaling cascades affected by the reduction of ALDH-bright cells could reveal novel pathways influenced by Hh inhibition. Understanding how IPI-269609 specifically impacts the metabolic and survival pathways of these tumor-initiating cells, beyond general Hh gene regulation, could uncover additional therapeutic vulnerabilities.

Investigation of IPI-269609 in Novel Preclinical Disease Models Beyond Current Focus

Current research has primarily focused on IPI-269609's efficacy in pancreatic cancer and medulloblastoma models nih.govncats.io. In these models, it has demonstrated a profound inhibition of systemic metastases in orthotopic xenografts of human pancreatic cancer cell lines nih.gov. The Hh pathway is aberrantly activated in a wide array of cancers, including basal cell carcinoma, breast cancer, lung cancer, prostate cancer, colorectal cancer, melanoma, glioma, and chondrosarcoma.

Expanding the investigation of IPI-269609 into these less-explored Hh-driven malignancies represents a critical future direction. For instance, exploring its activity in breast cancer or lung cancer models where Hh signaling contributes to tumorigenesis could reveal new therapeutic applications. Given its impact on ALDH-bright cells, studies in other cancer types known to harbor significant ALDH+ cancer stem cell populations could be particularly fruitful. Furthermore, investigating its effects on specific resistant or quiescent cancer cell populations, often implicated in disease relapse, could broaden its therapeutic scope.

Development of Advanced Analytical Techniques for Compound Characterization in Research Settings

The initial characterization of IPI-269609 involved in vitro and in vivo biological activity and pharmacokinetic properties ncats.io. Its improved aqueous solubility and stability over cyclopamine were key findings ncats.io. Research settings typically employ physicochemical characterization, in vitro assays, and in vivo studies for novel compounds. For IPI-269609, techniques such as immunohistochemistry were used to visualize ALDH reduction in vivo, and MTT assays for in vitro growth inhibition nih.gov.

Future advancements in analytical techniques can provide deeper insights into IPI-269609. High-resolution mass spectrometry could be employed for comprehensive metabolite identification and elucidation of its degradation pathways in complex biological matrices, ensuring its stability and predicting potential active or inactive metabolites. Advanced spectroscopic methods, including sophisticated NMR techniques or cryo-electron microscopy (cryo-EM), could be utilized to resolve the precise three-dimensional structure of IPI-269609 bound to its SMO target. This level of structural detail would be invaluable for rational drug design efforts. Developing highly sensitive and specific analytical methods for quantifying IPI-269609 in various preclinical tissue compartments and biofluids would enable more precise pharmacokinetic/pharmacodynamic correlations, optimizing dosing strategies for future preclinical and translational studies.

Theoretical Contributions to Hedgehog Pathway Biology and Inhibitor Design

The development of IPI-269609 from cyclopamine, incorporating a seven-membered D-ring and a conjugated A-ring ketone to enhance its pharmaceutical properties, provides a significant theoretical contribution to medicinal chemistry and Hh inhibitor design nih.govncats.io. This iterative design process, which subsequently led to the discovery of IPI-926 (saridegib) with further improved potency and pharmacokinetic profiles, exemplifies a successful rational drug design approach ncats.io.

The observation that IPI-269609 primarily inhibits metastasis and targets ALDH-bright cancer stem cells with minimal direct impact on primary tumor volume in some models offers a nuanced understanding of the Hh pathway's role in cancer progression nih.gov. This suggests that Hh inhibition may be particularly effective against the metastatic cascade and the maintenance of tumor-initiating populations, rather than simply reducing bulk tumor mass. Theoretically, this redefines the therapeutic window and optimal application of Hh inhibitors. Future theoretical contributions could involve refining computational pharmacophore models for SMO inhibitors based on IPI-269609's structure-activity relationships, and developing predictive models for identifying cancer types or patient subsets most likely to respond to Hh pathway inhibition, especially those driven by specific cancer stem cell mechanisms.

Potential for Combination Research Strategies in Preclinical Models

IPI-269609 and its derivative IPI-926 have been explored in combination with gemcitabine (B846) in pancreatic cancer models. Initial preclinical findings suggested that Hh pathway inhibition with IPI-269609 could increase tumor perfusion and enhance gemcitabine delivery, leading to improved survival in murine pancreatic cancer models. This was based on the hypothesis that Hh signaling contributes to the desmoplastic stroma in pancreatic cancer, which acts as a barrier to drug penetration.

Future combination research strategies for IPI-269609 in preclinical models should focus on synergistic interactions with other therapeutic agents. Given the complex cross-talk between the Hh pathway and other oncogenic pathways such as KRAS, EGFR, Wnt/beta-catenin, and TGF-beta, combining IPI-269609 with inhibitors targeting these pathways could be highly effective. For instance, in pancreatic cancer, combinations with KRAS inhibitors or agents that modulate the tumor microenvironment could be explored. Furthermore, investigating combinations with immunotherapies is a promising avenue, as Hh signaling can influence the immune landscape within the tumor microenvironment. Research could also focus on combinations that specifically target the ALDH-bright cancer stem cell population, potentially overcoming resistance mechanisms that often emerge with single-agent therapies.

Q & A

Basic: How to formulate a precise research question for studying IPI-269609's mechanism of action?

Answer:
A well-structured research question should align with the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For IPI-269609, specify:

  • Population : Target biological system (e.g., cancer cell lines, enzyme pathways).
  • Intervention : IPI-269609 dosage, administration route, or molecular interactions.
  • Comparison : Control groups (e.g., untreated cells, standard therapeutics).
  • Outcome : Measurable endpoints (e.g., apoptosis rates, kinase inhibition).

Ensure the question is novel (addresses gaps in existing literature) and feasible given resource constraints . Avoid overly broad questions like "How does IPI-269609 work?"; instead, focus on testable hypotheses (e.g., "Does IPI-269609 inhibit [specific kinase] in [cell type] via [mechanism]?"). Refine using peer feedback to eliminate ambiguity .

Basic: What experimental design considerations are critical when investigating IPI-269609's efficacy?

Answer:
Key considerations include:

  • Sample Size : Use power analysis to determine statistically significant sample sizes, ensuring reproducibility .
  • Controls : Include positive/negative controls (e.g., known inhibitors or vehicle-treated groups) to validate assay specificity.
  • Replication : Conduct technical and biological replicates to distinguish experimental noise from true effects.
  • Blinding : Minimize bias by blinding researchers to treatment groups during data collection/analysis.

For in vivo studies, define ethical guidelines (e.g., humane endpoints) and justify animal models in alignment with IPI-269609’s hypothesized targets .

Basic: How to conduct a systematic literature review on IPI-269609?

Answer:
Follow a structured methodology:

Database Selection : Use PubMed, Scopus, and specialized repositories (e.g., ChEMBL) with keywords like "IPI-269609," "kinase inhibitor," and related pathways.

Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vitro vs. in vivo), publication date, and methodological rigor.

Data Extraction : Tabulate findings (e.g., IC50 values, assay conditions) to identify trends or contradictions .

Gap Analysis : Highlight understudied areas (e.g., off-target effects or synergistic combinations) to inform original research .

Avoid relying on non-peer-reviewed sources (e.g., commercial websites) to maintain credibility .

Advanced: How to resolve contradictions in experimental data related to IPI-269609's pharmacokinetics?

Answer:
Contradictions may arise from methodological variability (e.g., assay conditions, model systems). Address these by:

  • Triangulation : Cross-validate results using multiple techniques (e.g., LC-MS for pharmacokinetics and fluorescence polarization for binding affinity) .
  • Meta-Analysis : Statistically pool data from independent studies to identify outliers or consensus trends.
  • Contextual Factors : Account for variables like cell passage number, solvent effects, or interspecies differences in metabolism .

Document discrepancies transparently and propose follow-up experiments (e.g., dose-response curves under standardized conditions) .

Advanced: How to optimize in vitro assays for IPI-269609's target binding?

Answer:
Optimization steps include:

  • Assay Validation : Confirm target specificity using knockout models or competitive binding assays.
  • Dynamic Range Testing : Test IPI-269609 across a broad concentration range (e.g., 0.1–100 µM) to establish dose-response relationships.
  • Interference Checks : Control for nonspecific interactions (e.g., serum protein binding) using buffer-only controls .
  • High-Throughput Screening (HTS) : Automate assays to test combinatorial libraries for synergistic agents, ensuring Z’-factors >0.5 for reliability .

Advanced: How to integrate multi-omics data in IPI-269609 studies to elucidate its polypharmacology?

Answer:
Employ a mixed-methods approach :

  • Transcriptomics : Identify gene expression changes post-treatment via RNA-seq.
  • Proteomics : Use SILAC or TMT labeling to quantify target engagement.
  • Metabolomics : Map metabolic shifts (e.g., ATP depletion) via LC-MS.

Integrate datasets using bioinformatics tools (e.g., STRING for pathway enrichment) and validate hypotheses with functional assays (e.g., CRISPR knockdown of implicated genes) .

Advanced: How to address variability in IPI-269609's biological activity across experimental models?

Answer:
Variability often stems from model-specific factors (e.g., genetic drift in cell lines, microbiota differences in animal models). Mitigate this by:

  • Standardization : Adopt consensus protocols (e.g., ATCC guidelines for cell culture).
  • Model Justification : Select models with translational relevance (e.g., PDX models for cancer studies).
  • Cross-Validation : Compare results across 2–3 independent models (e.g., zebrafish, murine, and 3D organoids) .

Report variability metrics (e.g., coefficient of variation) and discuss implications for clinical translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IPI-269609
Reactant of Route 2
IPI-269609

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。